molecular formula C24H23N3O2 B2900759 1-Benzyl-3-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1172898-08-6

1-Benzyl-3-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No.: B2900759
CAS No.: 1172898-08-6
M. Wt: 385.467
InChI Key: QOPMIZINGUOUKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a small molecule . It belongs to the class of organic compounds known as phenylalanine and derivatives . These are compounds containing phenylalanine or a derivative thereof resulting from the reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .


Molecular Structure Analysis

The molecular structure of this compound is complex. It contains multiple functional groups, including carbamate esters, alpha-hydroxy ketones, and secondary carboxylic acid amides . The InChI code for this compound is provided , which can be used to generate a 3D structure for further analysis.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 297.78 . It has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count . The compound also has 5 rotatable bonds . The topological polar surface area is 46.6 .

Mechanism of Action

The mechanism of action for this compound is not clearly defined . It’s noted that it may interact with targets such as Cathepsin F in humans and Cruzipain in Trypanosoma cruzi .

Properties

IUPAC Name

1-benzyl-3-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2/c28-23-14-11-20-15-21(26-24(29)25-16-18-7-3-1-4-8-18)12-13-22(20)27(23)17-19-9-5-2-6-10-19/h1-10,12-13,15H,11,14,16-17H2,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPMIZINGUOUKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)NCC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.